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3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Physicochemical profiling Drug-likeness optimization Permeability prediction

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2091102-42-8) is a heterocyclic research building block with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.2 g/mol, combining a 1,2,4-oxadiazole ring with an N-methylpyridin-2(1H)-one core via a 3-position linkage. The compound bears a primary aminomethyl substituent at the oxadiazole 5-position and an N-methyl group on the pyridinone nitrogen, distinguishing it from the non-methylated analog 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 1935598-58-5, MW 192.17).

Molecular Formula C9H10N4O2
Molecular Weight 206.2 g/mol
CAS No. 2091102-42-8
Cat. No. B1478658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
CAS2091102-42-8
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C2=NOC(=N2)CN
InChIInChI=1S/C9H10N4O2/c1-13-4-2-3-6(9(13)14)8-11-7(5-10)15-12-8/h2-4H,5,10H2,1H3
InChIKeyNQHBLVUXPDBHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2091102-42-8): Procurement-Grade Physicochemical and Structural Profile


3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2091102-42-8) is a heterocyclic research building block with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.2 g/mol, combining a 1,2,4-oxadiazole ring with an N-methylpyridin-2(1H)-one core via a 3-position linkage . The compound bears a primary aminomethyl substituent at the oxadiazole 5-position and an N-methyl group on the pyridinone nitrogen, distinguishing it from the non-methylated analog 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 1935598-58-5, MW 192.17) . Typical commercial purity is 95% . The scaffold integrates two privileged medicinal chemistry motifs—1,2,4-oxadiazole and pyridinone—both extensively validated in kinase inhibitor, anti-infective, and anti-inflammatory programs [1][2].

Workflow
Fragment-to-lead synthesis and library elaboration
Selection
N-methylpyridinone + aminomethyl-1,2,4-oxadiazole scaffold
Context
CNS drug-like chemical space; kinase inhibitor and anti-infective screening

Why Close Analogs of 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one Cannot Be Interchanged: Structural Determinants of Physicochemical and Functional Differentiation


Generic substitution among oxadiazole-pyridinone building blocks is scientifically unsound because minor structural changes—regioisomeric linkage position, N-methylation status, and the nature of the substituent at the oxadiazole 5-position—produce large-magnitude shifts in hydrogen-bond donor/acceptor capacity, lipophilicity, and derivatization chemistry [1]. The N-methyl group on the target compound reduces the hydrogen-bond donor count from two to one relative to the non-methylated analog (CAS 1935598-58-5), directly affecting topological polar surface area (TPSA) and LogP, which in turn govern membrane permeability, solubility, and target-binding thermodynamics [2]. Furthermore, the primary aminomethyl substituent enables amide coupling and reductive amination pathways that are unavailable to chloromethyl or methylamino analogs, making the compound a strategically distinct intermediate for library synthesis [3]. These structural features cannot be replicated by simply swapping in a regioisomeric or differentially substituted congener without fundamentally altering the physicochemical and reactivity profile of the downstream product.

Target Compound
N-methylpyridinone core with primary aminomethyl-oxadiazole
Non-methylated analog (CAS 1935598-58-5)
Higher H-bond donor count and lower LogP may shift permeability and target-binding profile
Target Compound
Aminomethyl handle enables mild amide/urea coupling
Chloromethyl analog (CAS 2092474-24-1)
Requires SN2 displacement chemistry; limited chemoselectivity and harsher conditions

Quantitative Differentiation Evidence for 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2091102-42-8) vs. Closest Analogs


N-Methylation Reduces Hydrogen-Bond Donor Count from 2 to 1, Decreasing TPSA by ~9 Ų and Increasing LogP by ~0.5 Units vs. Non-Methylated Analog

The target compound (CAS 2091102-42-8) bears an N-methyl group on the pyridinone nitrogen, which eliminates one hydrogen-bond donor (HBD) relative to the non-methylated analog 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 1935598-58-5) . The non-methylated analog has a measured TPSA of 97.8 Ų, LogP of -0.1164, and 2 HBDs . For the target compound, computational estimation based on the well-characterized effect of N-methylation yields a TPSA of ~88–90 Ų, LogP of ~+0.3 to +0.5, and 1 HBD [1][2]. This change shifts the compound from a moderately polar, hydrophilic profile toward a more balanced, permeable profile consistent with CNS drug-like chemical space (TPSA < 90 Ų) [2].

N-Methylation effect on TPSA/LogP
Estimated / Class-level
HBD 2→1, TPSA ↓~9 Ų, LogP ↑~0.5
May support CNS permeability-fit selection
Target values estimated from vendor data on non-methylated analog; direct measurement advised
Physicochemical profiling Drug-likeness optimization Permeability prediction

Literature-Validated >5-Fold Potency Gain Upon N-Methylpyridinone Conversion Provides Class-Level Precedent for Differentiation

In a published fragment-to-lead optimization campaign targeting influenza PA endonuclease, conversion of the pyrone ring (pyromeconic acid) to an N-methylpyridinone (compound 64) produced a >5-fold improvement in inhibitory potency, from IC₅₀ = 22.50 μM to IC₅₀ = 4.20 μM, with ligand efficiency maintained at 0.74 [1]. Although this comparison involves a pyrone-to-pyridinone transformation rather than a direct NH-to-NCH₃ modification on a pre-existing pyridinone, the underlying mechanism—enhanced aromatic character and greater electron density on the carbonyl oxygen of the N-methylpyridinone relative to the corresponding unsubstituted or hydroxyl form—is directly transferable to the structural context of the target compound [1].

N-Methylpyridinone potency gain
Class-level inference
>5-fold IC₅₀ improvement reported
Supports scaffold selection in target-binding assays
Literature example: pyrone to N-methylpyridinone conversion in PA endonuclease assay
Structure-activity relationship Fragment-based drug design Lead optimization

1,2,4-Oxadiazole Scaffold Demonstrates Up to 500-Fold Potency Optimization Latitude with Submicromolar Achievable IC₅₀ Values

A systematic structure–activity relationship (SAR) study of oxadiazole-based cruzain inhibitors demonstrated that chemical optimization of an initial hit (IC₅₀ = 77 μM) produced analogs with potencies nearly 500-fold greater, achieving submicromolar IC₅₀ values of approximately 200 nM for optimized analog 21 [1]. This study established that the 1,2,4-oxadiazole core supports three orders of magnitude of interpretable SAR, with potency exquisitely sensitive to the nature of substituents on the oxadiazole ring [1]. Critically, methylation of hydrogen-bond donor functionality (pyrazole N–H in analog 26) completely abrogated activity (IC₅₀ > 100 μM), underscoring that the precise protonation state and H-bonding capacity of substituents—including the aminomethyl group in the target compound—are decisive for biological activity [1].

Oxadiazole SAR tunability
Class-level inference
~385–500-fold optimization latitude demonstrated
High SAR context for hit-to-lead campaigns
Cruzain inhibitor series; methylation of HBD abrogated activity
Cysteine protease inhibition Hit-to-lead optimization Oxadiazole SAR

Primary Aminomethyl Group Enables Amide/Urea Conjugation Chemistry Unavailable to Chloromethyl and Methylamino Analogs

The primary amine in the aminomethyl substituent of the target compound enables direct amide coupling with carboxylic acids and reaction with isocyanates/isothiocyanates to form urea/thiourea derivatives under mild conditions (THF, room temperature), as demonstrated for the general class of 5-aminomethyl-3-aryl-1,2,4-oxadiazoles, which react with phenyl isocyanate and phenyl isothiocyanate to yield diverse urea and thiourea products in 40–70% average yields [1]. In contrast, the chloromethyl analog 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2092474-24-1) requires nucleophilic displacement chemistry (S_N2 with N- or S-nucleophiles) to achieve analogous conjugations, which is less chemoselective and often requires harsher conditions . The methylamino analog (CAS 2092799-63-6) presents a secondary amine with different reactivity and steric constraints .

Derivatization chemistry
Supporting evidence
Aminomethyl: amide/urea coupling (40–70% yield) vs chloromethyl: SN2 displacement
Broader derivatization toolbox for library synthesis
Mild conditions (THF, RT); applicable to kinase inhibitor elaboration
Chemical biology Library synthesis Derivatization chemistry

1,2,4-Oxadiazole Ring Confers Documented Microsomal Stability with 40.7–59.6% Compound Remaining After 30 Minutes

In a study of 3-aryl-1,2,4-oxadiazole derivatives as anti-rhinovirus agents, bioisosteric replacement of a labile ester moiety with a 1,2,4-oxadiazole ring significantly improved metabolic stability: compound 3k showed 59.6% and 40.7% compound remaining after 30-minute incubation in rat and human liver microsomes, respectively [1]. In vivo, 3k exhibited low systemic clearance (0.158 L·h⁻¹·kg⁻¹) and modest oral bioavailability (27.8%) [1]. Independently, a series of 1,2,4-oxadiazole-based EGFR inhibitors demonstrated moderate microsomal stability with half-lives of 30–60 minutes at alkaline pH [2]. These data establish a class-level metabolic stability advantage for the 1,2,4-oxadiazole core relative to ester-containing analogs and support the expectation that the target compound's oxadiazole ring will confer resistance to hydrolytic metabolism [3].

Microsomal stability class profile
Class-level inference
40.7–59.6% remaining at 30 min (human microsomes, related oxadiazole)
May support metabolic stability screening
Oxadiazole bioisostere of labile esters; direct measurement on target compound recommended
Metabolic stability ADME profiling Pharmacokinetic optimization

Evidence-Based Application Scenarios for 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (CAS 2091102-42-8)


Fragment-to-Lead Optimization Campaigns Requiring CNS-Permeable Scaffolds

The target compound's estimated TPSA of ~88–90 Ų (below the 90 Ų CNS permeability threshold) and reduced H-bond donor count (1 vs. 2 for the non-methylated analog) make it a strategically advantageous starting point for fragment-based drug discovery programs targeting CNS enzymes or receptors [1][2]. The >5-fold potency improvement documented for N-methylpyridinone-containing fragments provides class-level validation that this structural motif can translate into meaningful target engagement [2]. Procurement of the pre-methylated building block eliminates a downstream N-methylation synthetic step and ensures a consistent permeability-optimized scaffold from the outset of library construction.

Kinase Inhibitor Library Construction Leveraging the Aminomethyl Derivatization Handle

The primary aminomethyl group on the oxadiazole ring enables rapid diversification into amide, urea, and thiourea libraries under mild conditions (THF, RT, 40–70% yields) [3]. This is directly applicable to kinase inhibitor programs, where the pyridinone carbonyl and oxadiazole nitrogen atoms have been demonstrated to form critical hinge-region hydrogen bonds with kinase active sites (e.g., Met, EGFR) [4][5]. The target compound thus serves as a versatile core scaffold that can be elaborated into focused kinase inhibitor libraries without requiring protection/deprotection of the aminomethyl handle, unlike chloromethyl analogs that necessitate nucleophilic displacement conditions incompatible with many functional groups .

Metabolic Stability-Driven Hit-to-Lead Programs Requiring Oxadiazole Bioisosteres

For programs where lead compounds contain metabolically labile ester or amide functionalities, the 1,2,4-oxadiazole ring is a validated bioisosteric replacement that confers documented microsomal stability (40.7–59.6% remaining after 30 min in human microsomes; t₁/₂ = 30–60 min at alkaline pH) [5][6]. The target compound, combining the oxadiazole core with an N-methylpyridinone moiety, provides a single building block that simultaneously addresses two common metabolic liabilities: ester/amide hydrolysis (via oxadiazole replacement) and N-demethylation/oxidation (via pre-installed N-methyl group), accelerating SAR exploration while maintaining a favorable ADME profile [5][7].

Antiviral and Anti-Infective Scaffold Development Programs

The 1,2,4-oxadiazole-pyridinone hybrid scaffold aligns with chemotypes validated in antiviral drug discovery, including influenza PA endonuclease inhibitors (where N-methylpyridinones achieved IC₅₀ values as low as 14 nM in optimized analogs) and anti-rhinovirus agents (where 3-aryl-1,2,4-oxadiazoles demonstrated both in vitro potency and in vivo pharmacokinetic suitability with low clearance and modest oral bioavailability) [2][6]. The target compound's free aminomethyl group further allows rapid analoging to explore substituent effects on antiviral potency and selectivity, making it a high-priority building block for anti-infective screening collections.

Application
Selection Property
Validation Focus
Fragment-to-lead optimization (CNS targets)
Estimated CNS-permeable TPSA and balanced LogP profile
Permeability and target engagement model validation
Kinase inhibitor library synthesis
Aminomethyl handle for mild amide/urea coupling chemistry
Library diversification efficiency and hinge-region binding review
Metabolic stability-driven hit-to-lead
Oxadiazole core as metabolic stability bioisostere
Microsomal stability endpoint review; ADME model interpretation
Antiviral/anti-infective scaffold development
Oxadiazole-pyridinone hybrid chemotype with reported antiviral activity
Antiviral potency and selectivity screening in relevant models
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